2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide
Overview
Description
2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl and phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane (DCM) and aqueous sodium hydroxide solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include the use of less toxic reagents and improved yields through optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of human equilibrative nucleoside transporters.
Medicine: Explored for its antimicrobial and antitubercular properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine: Another inhibitor of nucleoside transporters.
N- (3- (4- (2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1,3,5-triazine-2-carboxamide: Known for its antimicrobial properties.
Uniqueness
What sets 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide apart is its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-25(2)23(29)17-26-12-14-27(15-13-26)22(28)16-20(18-8-4-3-5-9-18)19-10-6-7-11-21(19)24/h3-11,20H,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGWMNGTQHURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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